molecular formula C21H16N4O2 B14177951 N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea CAS No. 918508-37-9

N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

Cat. No.: B14177951
CAS No.: 918508-37-9
M. Wt: 356.4 g/mol
InChI Key: LRVMXMDCSPIOGL-UHFFFAOYSA-N
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Description

N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom .

Preparation Methods

The synthesis of N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves several steps. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups.

Scientific Research Applications

N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with molecular targets such as FGFRs. The compound binds to the receptor’s active site, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancers that rely on FGFR signaling .

Comparison with Similar Compounds

N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is unique due to its specific structure and inhibitory activity against FGFRs. Similar compounds include:

Properties

CAS No.

918508-37-9

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-phenyl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

InChI

InChI=1S/C21H16N4O2/c26-19(18-13-23-20-17(18)10-5-11-22-20)14-6-4-9-16(12-14)25-21(27)24-15-7-2-1-3-8-15/h1-13H,(H,22,23)(H2,24,25,27)

InChI Key

LRVMXMDCSPIOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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